molecular formula C21H29N5O5 B12516824 ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

Cat. No.: B12516824
M. Wt: 431.5 g/mol
InChI Key: WPRYUBZRUOJTTC-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[45]decane-8-carbonyl]amino]propanoate is a complex organic compound with a unique structure that includes a spirocyclic core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4One common approach involves the coupling of a piperazine derivative with a phenyl-substituted carbamimidoyl chloride, followed by esterification with ethyl propanoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the spirocyclic core provides structural stability and specificity. This interaction can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroisoquinoline-8-carbonyl]amino]propanoate
  • Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-1,2-dihydroquinoline-8-carbonyl]amino]propanoate

Uniqueness

Ethyl 3-[[2-[4-(N’-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate is unique due to its spirocyclic core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .

Properties

Molecular Formula

C21H29N5O5

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate

InChI

InChI=1S/C21H29N5O5/c1-2-31-17(27)7-11-23-20(29)25-12-8-21(9-13-25)10-14-26(19(21)28)16-5-3-15(4-6-16)18(22)24-30/h3-6,30H,2,7-14H2,1H3,(H2,22,24)(H,23,29)

InChI Key

WPRYUBZRUOJTTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC2(CC1)CCN(C2=O)C3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

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